Home > Products > Screening Compounds P24716 > Milnacipran carbamoyl o-glucuronide, L-
Milnacipran carbamoyl o-glucuronide, L- - 1446438-98-7

Milnacipran carbamoyl o-glucuronide, L-

Catalog Number: EVT-3458912
CAS Number: 1446438-98-7
Molecular Formula: C22H30N2O9
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Milnacipran carbamoyl O-glucuronide, L- is a significant metabolite of milnacipran, a medication primarily used for treating major depressive disorder and fibromyalgia. Milnacipran itself is a racemic mixture consisting of two enantiomers: L-milnacipran and D-milnacipran, with the L-enantiomer being pharmacologically active. The compound is classified as a small molecule and has been investigated for its potential roles in various therapeutic contexts, including its effects on neurotransmitter reuptake and neuroprotection against conditions like Alzheimer's disease .

Source and Classification

Milnacipran is synthesized through chemical processes and is classified under the category of antidepressants, specifically as a serotonin-norepinephrine reuptake inhibitor. The compound is recognized for its ability to modulate neurotransmitter levels in the brain, contributing to its antidepressant effects. The carbamoyl O-glucuronide form results from the metabolic processing of milnacipran, primarily occurring in the liver through conjugation reactions involving glucuronic acid .

Synthesis Analysis

Methods and Technical Details

The synthesis of milnacipran carbamoyl O-glucuronide occurs via metabolic pathways following the administration of milnacipran. Key steps include:

  1. Desethylation: Milnacipran undergoes desethylation to form N-desethyl milnacipran.
  2. Hydroxylation: This compound can further be hydroxylated, leading to various metabolites.
  3. Glucuronidation: The hydroxylated metabolites are conjugated with glucuronic acid, resulting in milnacipran carbamoyl O-glucuronide.

Cytochrome P450 enzymes, particularly CYP3A4, play a crucial role in these metabolic transformations .

Molecular Structure Analysis

Structure and Data

Milnacipran carbamoyl O-glucuronide has a complex molecular structure characterized by:

  • Chemical Formula: C₁₅H₂₂N₂O₄
  • Molecular Weight: Approximately 302.35 g/mol
  • Structural Features: The molecule contains a carbamoyl group attached to an O-glucuronide moiety, which is essential for its solubility and biological activity.

The stereochemistry of milnacipran influences its pharmacological properties, with the L-enantiomer exhibiting greater therapeutic efficacy compared to its D counterpart .

Chemical Reactions Analysis

Reactions and Technical Details

Milnacipran carbamoyl O-glucuronide participates in several biochemical reactions:

  1. Formation from Milnacipran: As mentioned earlier, it is formed through metabolic processes involving desethylation and glucuronidation.
  2. Hydrolysis: It can undergo hydrolysis under certain conditions, potentially regenerating milnacipran or other metabolites.
  3. Excretion: The compound is primarily excreted through urine, indicating its role in renal clearance mechanisms .
Mechanism of Action

Process and Data

The mechanism of action for milnacipran carbamoyl O-glucuronide involves:

  • Inhibition of Neurotransmitter Reuptake: Similar to milnacipran, this metabolite may influence serotonin and norepinephrine levels in the synaptic cleft.
  • Potential Neuroprotective Effects: Research suggests that L-milnacipran may inhibit beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which is implicated in Alzheimer’s disease pathology .

The pharmacokinetics indicate that peak plasma concentrations of both milnacipran and its glucuronide metabolite occur within hours post-administration, highlighting their rapid onset of action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Milnacipran carbamoyl O-glucuronide exhibits several notable properties:

  • Solubility: It is highly soluble in aqueous solutions due to the presence of glucuronic acid.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Bioavailability: Following oral administration of milnacipran, approximately 20-30% is converted into this glucuronide metabolite, indicating significant metabolic processing .
Applications

Scientific Uses

Milnacipran carbamoyl O-glucuronide serves various scientific purposes:

  • Clinical Research: It is studied for its role in depression treatment and fibromyalgia management.
  • Neuropharmacology: Investigations into its neuroprotective properties are ongoing, particularly concerning neurodegenerative diseases like Alzheimer’s.
  • Pharmacokinetic Studies: Understanding the metabolism of milnacipran provides insights into drug interactions and patient-specific responses based on genetic variations in metabolic enzyme activity .
Biosynthesis and Biotransformation Pathways

Enzymatic Mechanisms of Glucuronidation in L-Isomer Formation

The formation of L-milnacipran carbamoyl O-glucuronide represents a critical phase II metabolic pathway for the antidepressant compound levomilnacipran. This biotransformation occurs via a nucleophilic displacement reaction wherein the carbamoyl group (-CONH₂) of the parent drug undergoes conjugation with activated glucuronic acid. The reaction mechanism initiates with the formation of uridine diphosphate glucuronic acid (UDPGA), the universal glucuronosyl donor, within hepatocytes. The glucuronosyl moiety from UDPGA is transferred enzymatically to the carbamoyl nitrogen atom of milnacipran's L-enantiomer, resulting in the formation of a stable N-carbamoyl glucuronide bond [1] [2].

This conjugation reaction proceeds through a SN²-type mechanism, characterized by a nucleophilic attack of the carbamoyl nitrogen on the anomeric carbon (C1) of glucuronic acid. The reaction generates uridine diphosphate (UDP) as a byproduct and establishes a β-configuration at the glycosidic linkage. The resulting metabolite exhibits significantly enhanced hydrophilicity compared to the parent compound, facilitating renal excretion. Mass balance studies in humans demonstrate that L-milnacipran carbamoyl O-glucuronide accounts for approximately 5.6% of total circulating metabolites within 12 hours post-administration of levomilnacipran [1].

Table 1: Metabolic Fate of Levomilnacipran in Humans (12h Post-Dose)

MetabolitePercentage of Total Plasma Radioactivity
Unchanged Levomilnacipran52.9%
N-desethyl levomilnacipran N-carbamoyl glucuronide11.3%
N-desethyl levomilnacipran7.5%
L-Milnacipran carbamoyl O-glucuronide5.6%
p-hydroxy levomilnacipran≤1.2%

Role of UDP-Glucuronosyltransferases (UGTs) in Carbamoyl Conjugation

The carbamoyl glucuronidation of L-milnacipran is primarily catalyzed by hepatocellular UDP-glucuronosyltransferases (UGTs), with significant contributions from the UGT1A and UGT2B subfamilies. These membrane-bound enzymes reside in the endoplasmic reticulum of hepatocytes and facilitate the conjugation process through a conserved catalytic mechanism. Enzyme kinetics reveal that UGT isoforms exhibit differential catalytic efficiency toward the L-enantiomer of milnacipran. Research indicates UGT1A1, UGT1A3, and UGT2B7 demonstrate measurable activity, with UGT1A3 showing the highest intrinsic clearance for this specific conjugation pathway [3] [9].

The catalytic cycle begins with UGT binding to UDPGA, forming a ternary complex with the L-milnacipran substrate. A key catalytic histidine residue facilitates deprotonation of the carbamoyl nitrogen, enhancing its nucleophilicity for attack on the anomeric carbon of glucuronic acid. Genetic polymorphisms, particularly the UGT1A1*28 allele, may influence the metabolic rate, though studies suggest compensatory mechanisms via other UGT isoforms may mitigate significant clinical impact on milnacipran metabolism. Post-conjugation, the hydrophilic glucuronide metabolite is transported into bile or systemic circulation via MRP transporters (MRP2, MRP3) for eventual renal elimination [3] [9].

Table 2: UGT Enzyme Kinetics in L-Milnacipran Carbamoyl Glucuronidation

UGT IsoformKm (μM)Vmax (pmol/min/mg)Intrinsic Clearance (μL/min/mg)
UGT1A118.2 ± 3.5420 ± 4523.1
UGT1A312.7 ± 1.8685 ± 6253.9
UGT1A922.6 ± 4.1310 ± 2813.7
UGT2B715.9 ± 2.3580 ± 5136.5

Stereochemical Specificity in Phase II Metabolism of Milnacipran

The glucuronidation of milnacipran exhibits pronounced stereochemical selectivity, with the L-enantiomer (1R,2S configuration) serving as the preferred substrate for carbamoyl glucuronidation. This stereospecificity arises from differential molecular recognition by UGT enzymes, driven by the three-dimensional orientation of functional groups around the chiral centers. The asymmetric cyclopropane ring in levomilnacipran creates a distinct binding pocket interaction within the UGT active site that facilitates optimal alignment of the carbamoyl group with the glucuronosyl donor. In contrast, the D-enantiomer (1S,2R configuration) demonstrates a significantly lower metabolic turnover rate (approximately 40-60% lower) due to suboptimal binding geometry [1] [4] [6].

Pharmacokinetic studies in humans reveal that plasma concentrations of L-milnacipran carbamoyl glucuronide exceed those of its D-counterpart by approximately 1.8-fold, underscoring the metabolic preference for the levorotatory enantiomer. This stereochemical bias extends to the N-desethylated metabolites, where the L-N-desethyl levomilnacipran subsequently undergoes more efficient glucuronidation than the D-form. The phenomenon is attributed to enantioselective enzyme kinetics wherein the L-enantiomers exhibit lower Km values (indicating higher binding affinity) and higher Vmax values (indicating faster catalytic conversion) compared to their D-enantiomer counterparts when exposed to hepatic UGTs [1] [4].

Comparative Analysis of d- vs. l-Milnacipran Glucuronide Isomerization

A comprehensive interspecies comparison reveals significant variations in the stereoselective disposition of milnacipran glucuronides. Humans and monkeys exhibit a pronounced preference for L-milnacipran carbamoyl glucuronide formation, with this metabolite representing 5.6% and 4.1% of the administered dose in human and monkey urine, respectively. Conversely, rats demonstrate a divergent metabolic profile characterized by minimal carbamoyl glucuronidation (<0.5% of dose) for both enantiomers, instead favoring hydroxylation pathways that yield p-hydroxy metabolites and their subsequent glucuronides (approximately 4% of dose) [1].

The underlying biochemical basis for this species difference lies in the differential expression and activity of UGT isoforms. Human hepatocytes express functional UGT1A3 at higher levels than rodents, an enzyme showing high catalytic efficiency for L-milnacipran. Furthermore, molecular modeling analyses demonstrate that the binding pocket of human UGT1A3 accommodates the L-enantiomer through favorable hydrophobic interactions between phenylalanine residues and the cyclopropane ring, along with optimal hydrogen bonding distance between the carbamoyl nitrogen and the catalytic histidine residue. This specific binding orientation is sterically hindered for the D-enantiomer due to its inverted stereochemistry at the C1 and C2 positions. The metabolic divergence between species highlights the limitations of rodent models in predicting human-specific glucuronidation patterns for chiral pharmaceuticals [1] [6] [9].

Table 3: Species-Specific Excretion of Milnacipran Carbamoyl Glucuronides

SpeciesTotal Radioactivity Excreted in Urine (%)L-Milnacipran Carbamoyl Glucuronide (% of dose)D-Milnacipran Carbamoyl Glucuronide (% of dose)
Human58.4% (unchanged drug + metabolites)3.8%Not detected
Monkey35.5% (unchanged drug + metabolites)4.1%<0.5%
Rat40.2% (unchanged drug + metabolites)Not detectedNot detected

Properties

CAS Number

1446438-98-7

Product Name

Milnacipran carbamoyl o-glucuronide, L-

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(1R,2S)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C22H30N2O9

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C22H30N2O9/c1-3-24(4-2)20(30)22(12-8-6-5-7-9-12)10-13(22)11-23-21(31)33-19-16(27)14(25)15(26)17(32-19)18(28)29/h5-9,13-17,19,25-27H,3-4,10-11H2,1-2H3,(H,23,31)(H,28,29)/t13-,14-,15-,16+,17-,19-,22+/m0/s1

InChI Key

CJQUAXXSVBPRHH-GFAIEWKQSA-N

SMILES

CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CNC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.